molecular formula C7H5BrN2S2 B2926160 4-(5-Bromothiophen-2-yl)thiazol-2-amine CAS No. 34801-14-4

4-(5-Bromothiophen-2-yl)thiazol-2-amine

Cat. No. B2926160
CAS RN: 34801-14-4
M. Wt: 261.16
InChI Key: MMZHPDCFNLBMBY-UHFFFAOYSA-N
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Description

“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a heterocyclic organic compound with the molecular formula C7H5BrN2S2 . It belongs to the class of thiazoles, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” involves a reaction with trimethylaluminum in n-heptane and toluene at 50°C under an inert atmosphere . The resulting solution is then heated under reflux, cooled to room temperature, and slowly hydrolyzed with water . The mixture is extracted three times with DCM, and the organic layers are combined and dried over Na2SO4 . The solvent is then evaporated under reduced pressure, and the product is purified by silica gel flash chromatography .


Molecular Structure Analysis

The molecular weight of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” is 261.16 . Its structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

Thiazoles, including “4-(5-Bromothiophen-2-yl)thiazol-2-amine”, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a solid compound . It has a boiling point of 392.1°C at 760mmHg . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives, including structures similar to 4-(5-Bromothiophen-2-yl)thiazol-2-amine, have been explored for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have demonstrated these compounds' effectiveness in protecting iron metal surfaces from corrosion. Their binding energies on Fe(110) surfaces were calculated, indicating strong interactions between the metal surface and the molecules, corroborating their high experimental inhibition efficiencies (Kaya et al., 2016).

Synthesis Methodologies

Novel synthesis approaches have been developed for thiazole derivatives, demonstrating the versatility of these compounds in chemical synthesis. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized via a one-pot, four-component reaction, showcasing the chemical reactivity and potential applications of these compounds in further synthetic and medicinal chemistry research (Mahdavi et al., 2012).

Antimicrobial Activity

Thiazole derivatives have shown promising results in antimicrobial applications. A study synthesized a new series of compounds containing di-, tri-, and tetrathiazole moieties, investigating their antimicrobial activity against various bacteria and fungi species. Molecular docking studies supported the biological application of these compounds, with some derivatives displaying high activity that exceeds standard antibiotics (Althagafi et al., 2019).

Molecular Modeling and Material Science

Thiazole and thiadiazole derivatives have been incorporated into molecular modeling and material science research. For example, the synthesis and potential applications of some thiazoles as corrosion inhibitors of copper in acidic conditions were explored. This study combines experimental techniques with computational studies to understand the mechanisms behind the corrosion inhibition process (Farahati et al., 2019).

Drug Transport Systems

Gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes represent innovative systems for drug transport. These systems aim to improve drug solubility and stability, demonstrating the potential of thiazole derivatives in enhancing drug delivery mechanisms (Asela et al., 2017).

Safety And Hazards

The safety information available for “4-(5-Bromothiophen-2-yl)thiazol-2-amine” indicates that it should be handled with care . If medical advice is needed, the product container or label should be at hand . It should be kept out of reach of children, and the label should be read before use . Special instructions should be obtained before use, and it should not be handled until all safety precautions have been read and understood .

Future Directions

The future directions for “4-(5-Bromothiophen-2-yl)thiazol-2-amine” and similar compounds could involve further exploration of their diverse biological activities, with the aim of developing new drugs with lesser side effects . Additionally, more research could be conducted to understand the exact mechanism of action of these compounds.

properties

IUPAC Name

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZHPDCFNLBMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956282
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromothiophen-2-yl)thiazol-2-amine

CAS RN

34801-14-4
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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